molecular formula C12H17BrO2 B13632556 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene

Cat. No.: B13632556
M. Wt: 273.17 g/mol
InChI Key: SJWGORMBZVWDJF-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene is a brominated aromatic compound featuring a benzene ring substituted with a methyl group at the ortho position and a branched ethyl chain. The ethyl moiety contains a bromine atom at the β-carbon and a 2-methoxyethoxy group at the α-carbon. This structure combines aromatic, ether, and alkyl halide functionalities, making it a versatile intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C12H17BrO2

Molecular Weight

273.17 g/mol

IUPAC Name

1-[2-bromo-1-(2-methoxyethoxy)ethyl]-2-methylbenzene

InChI

InChI=1S/C12H17BrO2/c1-10-5-3-4-6-11(10)12(9-13)15-8-7-14-2/h3-6,12H,7-9H2,1-2H3

InChI Key

SJWGORMBZVWDJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CBr)OCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene typically involves the reaction of 2-methylbenzene with 2-bromo-1-(2-methoxyethoxy)ethane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium carbonate, amines, thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

Major Products Formed

    Substitution: Amino or thiol derivatives.

    Oxidation: Alcohols or ketones.

    Reduction: De-brominated hydrocarbons.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyethoxy group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Electronic Effects

  • Trifluoroethoxy Analog () : The trifluoroethoxy group introduces strong electron-withdrawing effects, which could stabilize negative charges in intermediates, contrasting with the electron-donating methoxyethoxy group in the parent compound. This difference impacts reactivity in SN2 reactions or radical processes .
  • Chloro-Substituted Analog () : The meta-chloro group increases the compound’s resistance to electrophilic aromatic substitution while providing a secondary site for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Steric and Solubility Considerations

  • Methoxypropoxy vs. Methoxyethoxy ( vs.
  • Hexyloxy Derivative () : The bulky hexyloxy group introduces steric hindrance, likely slowing reaction kinetics in crowded environments (e.g., enzyme-active sites) .

Biological Activity

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene is an organic compound that exhibits a unique structure characterized by the presence of a bromine atom, methoxy group, and ethoxy group attached to a benzene ring. This compound has garnered attention due to its potential biological activities, particularly in drug discovery and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene is C12H15BrO3, with a molecular weight of approximately 289.16 g/mol. Its structure allows for various interactions that may modulate biological activity:

  • Bromine Atom : Participates in electrophilic substitution reactions.
  • Methoxy and Ethoxy Groups : Engage in hydrogen bonding and other non-covalent interactions.

Table 1: Structural Characteristics

ComponentDescription
Molecular FormulaC12H15BrO3
Molecular Weight289.16 g/mol
Functional GroupsBromine, Methoxy, Ethoxy

The biological activity of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene is primarily attributed to its ability to interact with specific molecular targets. The bromine atom enhances reactivity, while the methoxy and ethoxy groups improve solubility and bioavailability. These interactions may modulate enzyme activities or receptor functions, leading to various biological effects such as:

  • Anti-inflammatory Activity : Similar compounds have shown potential in reducing inflammation.
  • Anticancer Properties : Compounds with analogous structures have demonstrated cytotoxic effects against various cancer cell lines.

Comparative Studies

Research has indicated that compounds with similar structures exhibit diverse biological activities. For instance, 1-(2-Bromoethyl)-4-fluorobenzene and 1-(2-Methoxyethoxy)-4-fluorobenzene serve as comparative analogs.

Table 2: Comparison of Similar Compounds

CompoundKey DifferencesNotable Activities
1-(2-Bromoethyl)-4-fluorobenzeneLacks the 2-methoxyethoxy group; less polarLimited anti-inflammatory activity
1-(2-Methoxyethoxy)-4-fluorobenzeneLacks the bromine atom; less reactiveModerate anticancer effects
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene Unique combination of bromine and methoxy groupsPotential anti-inflammatory and anticancer activity

Study on Anticancer Activity

A notable study investigated the cytotoxic effects of various halogenated compounds on human cancer cell lines. The results indicated that compounds similar to 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene exhibited significant cytotoxicity against several cancer types, including:

  • Human Cervical Carcinoma (HeLa)
  • Colon Adenocarcinoma (CaCo-2)

The study reported IC50 values indicating effective concentrations for inducing cell death, highlighting the potential of halogenated compounds in cancer therapy.

Table 3: Cytotoxicity Results

Cell LineIC50 Value (µM)
HeLa25
CaCo-230

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